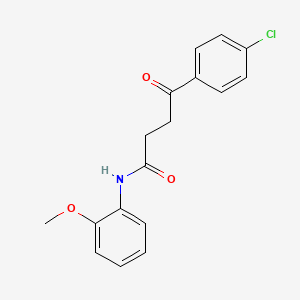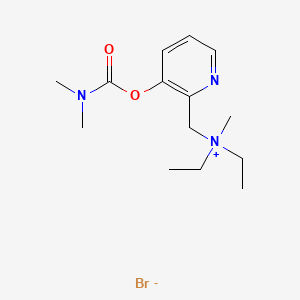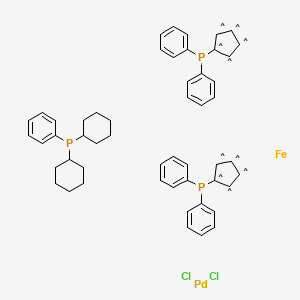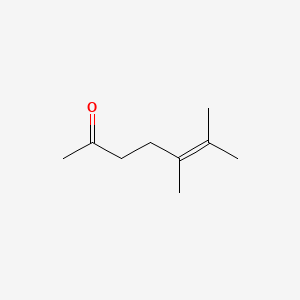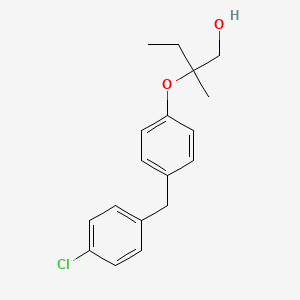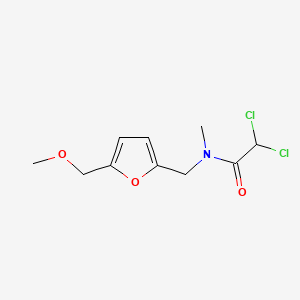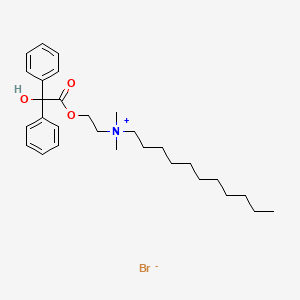
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil phases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate typically involves the quaternization of dimethyl(2-hydroxyethyl)amine with undecyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reactants are mixed in a controlled environment, and the reaction is monitored using in-line analytical techniques. The final product is then isolated and purified using large-scale crystallization or distillation methods.
化学反应分析
Types of Reactions
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium chloride are employed under mild conditions.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in the formation of new quaternary ammonium salts with different anions.
科学研究应用
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane interactions.
Medicine: Explored for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents, disinfectants, and fabric softeners.
作用机制
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the cell membrane, enhancing its antimicrobial activity. The molecular targets include lipid bilayers and membrane proteins, which are disrupted by the compound’s amphiphilic nature.
相似化合物的比较
Similar Compounds
- Didecyldimethylammonium bromide
- Didodecyldimethylammonium bromide
- Benzalkonium chloride
Uniqueness
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group with a benzilate moiety. This structure provides it with enhanced surfactant properties and potential antimicrobial activity compared to other similar compounds.
属性
CAS 编号 |
56927-41-4 |
|---|---|
分子式 |
C29H44BrNO3 |
分子量 |
534.6 g/mol |
IUPAC 名称 |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-undecylazanium;bromide |
InChI |
InChI=1S/C29H44NO3.BrH/c1-4-5-6-7-8-9-10-11-18-23-30(2,3)24-25-33-28(31)29(32,26-19-14-12-15-20-26)27-21-16-13-17-22-27;/h12-17,19-22,32H,4-11,18,23-25H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZAQWBHAIHRFGTI-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



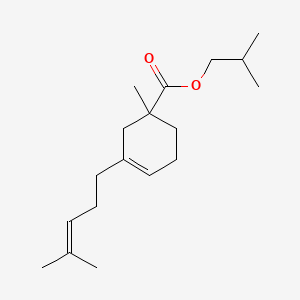

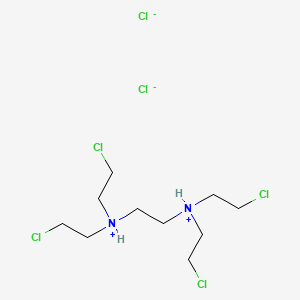
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)


